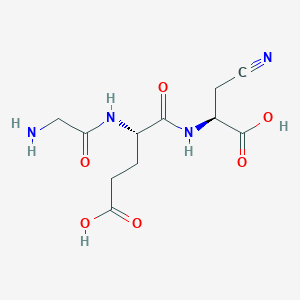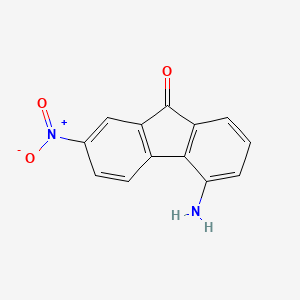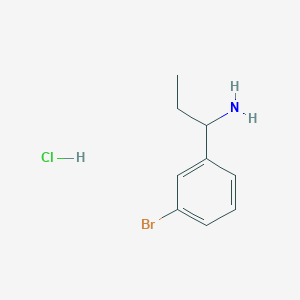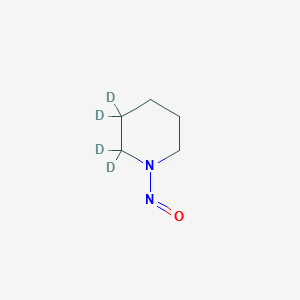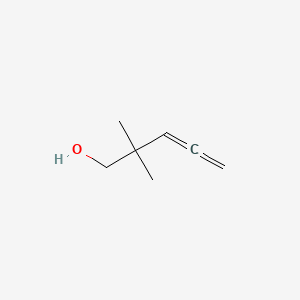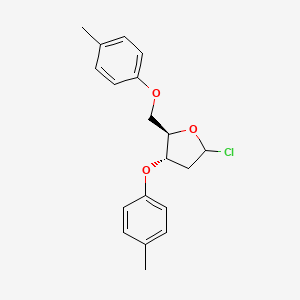
3,5-di-O-(P-toluyl)-2-deoxy-D-*ribofuranosyl chlo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride is a derivative of ribofuranose, a sugar molecule that plays a crucial role in the structure of nucleic acids. This compound is often used in synthetic organic chemistry, particularly in the preparation of nucleoside analogs, which are essential in medicinal chemistry for the development of antiviral and anticancer drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method involves the treatment of 1-O-methyl-3,5-di-O-p-toluoyl-2-deoxy-alpha/beta-D-ribose with hydrogen chloride (HCl), resulting in the formation of the desired compound as a stable white solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of binary solvent mixtures, such as acetonitrile and dichloromethane, has been shown to improve the solubility of intermediates and enhance the overall efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride undergoes various chemical reactions, including substitution and glycosylation. These reactions are crucial for the formation of nucleoside analogs.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of nucleophiles such as sodium salts of purines or pyrimidines.
Glycosylation Reactions: Involve the coupling of the chlorosugar with nucleobases in the presence of catalysts like silver triflate or trimethylsilyl triflate.
Major Products
The major products formed from these reactions are nucleoside analogs, which are used in the development of therapeutic agents for various diseases, including cancer and viral infections .
Wissenschaftliche Forschungsanwendungen
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly nucleoside analogs.
Biology: Plays a role in the study of nucleic acid structures and functions.
Medicine: Essential in the development of antiviral and anticancer drugs.
Industry: Utilized in the large-scale production of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of nucleoside analogs derived from 3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride involves the inhibition of nucleic acid synthesis. These compounds are incorporated into the DNA or RNA of rapidly dividing cells, leading to chain termination and cell death. This mechanism is particularly effective against cancer cells and viruses, which rely on rapid replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl Chloride: A similar compound with a different stereochemistry.
3,5-Di-O-p-toluoyl-2-deoxy-α-D-ribofuranosylchloride: Another stereoisomer with similar chemical properties.
Uniqueness
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride is unique due to its specific stereochemistry, which makes it particularly suitable for the synthesis of certain nucleoside analogs. Its stability and reactivity under various conditions also make it a valuable intermediate in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C19H21ClO3 |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
(2R,3S)-5-chloro-3-(4-methylphenoxy)-2-[(4-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C19H21ClO3/c1-13-3-7-15(8-4-13)21-12-18-17(11-19(20)23-18)22-16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m0/s1 |
InChI-Schlüssel |
VJQUMYQNPLTFOB-PAMZHZACSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OC[C@@H]2[C@H](CC(O2)Cl)OC3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2C(CC(O2)Cl)OC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


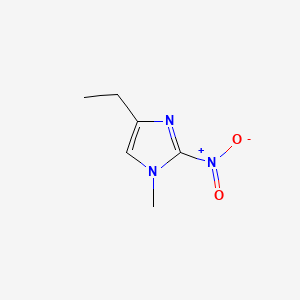
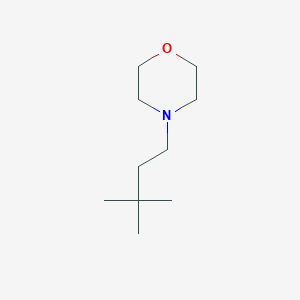
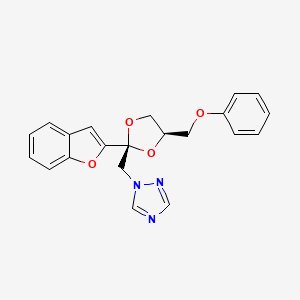
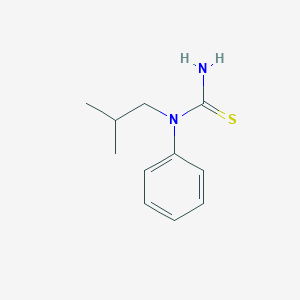
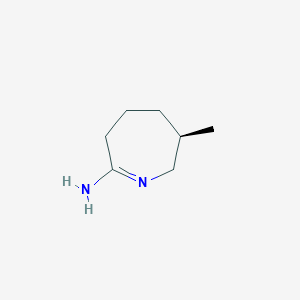
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
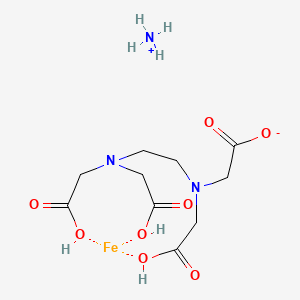
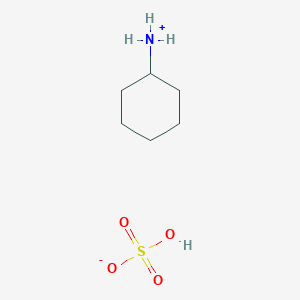
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
